dinoprost tromethamine

Formulation science Injectable drug development Veterinary pharmaceutical manufacturing

Dinoprost tromethamine is the water-soluble THAM salt of PGF2α (≥200 mg/mL), enabling high-concentration aqueous injectable formulation without organic co-solvents. The tromethamine counterion buffers pH 7.0–9.0, extending shelf life to 36 months (lyophilized). Its rapid FP receptor kinetics (t½ <1 min IV, ~7–9 min IM) make it the preferred agonist for pulsatile receptor activation studies and estrus synchronization. In bovine embryo transfer, achieves 99.5% estrous response rate. Choose this salt form for aqueous injectables requiring room-temperature logistics.

Molecular Formula C24H45NO8
Molecular Weight 475.6 g/mol
Cat. No. B7888920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedinoprost tromethamine
Molecular FormulaC24H45NO8
Molecular Weight475.6 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O
InChIInChI=1S/C20H34O5.C4H11NO3/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25;5-4(1-6,2-7)3-8/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25);6-8H,1-3,5H2
InChIKeyIYGXEHDCSOYNKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dinoprost Tromethamine: Technical Baseline and Procurement-Relevant Classification


Dinoprost tromethamine (CAS 38562-01-5) is the tris(hydroxymethyl)aminomethane (THAM) salt of the naturally occurring prostaglandin F2α (PGF2α). It is classified as a potent FP prostanoid receptor agonist with oxytocic, luteolytic, and abortifacient activities [1]. The compound is approved for human use as a second-trimester abortifacient and for veterinary use as a luteolytic agent for estrus synchronization in cattle and swine. Unlike the free acid form of PGF2α (dinoprost, CAS 551-11-1), which is only slightly soluble in water, the tromethamine salt form is readily soluble in water at concentrations of at least 200 mg/mL at room temperature, enabling reliable injectable formulation [2]. The molecular weight of the salt is 475.62 g/mol (vs. 354.48 g/mol for the free acid), with 1.3 µg of dinoprost tromethamine equivalent to 1.0 µg of dinoprost free acid.

Why Dinoprost Tromethamine Cannot Be Interchanged with Cloprostenol, Carboprost, or Free-Acid PGF2α Without Quantitative Justification


In-class PGF2α analogs (dinoprost tromethamine, cloprostenol sodium, d-cloprostenol, and carboprost tromethamine) exhibit divergent pharmacokinetic profiles, receptor residence times, and clinical outcomes that preclude simple substitution. Dinoprost tromethamine has an extremely short plasma half-life of less than 1 minute after intravenous administration and approximately 7–9 minutes after intramuscular injection, whereas cloprostenol sodium, a synthetic analog modified at the C-15 position, has a half-life of approximately 3 hours due to resistance to 15-hydroxyprostaglandin dehydrogenase metabolism [1]. Carboprost tromethamine, bearing a 15-methyl substituent, exhibits further prolonged duration of action [2]. These pharmacokinetic differences translate into quantifiable divergence in estrus detection rates, pregnancy outcomes, and adverse effect profiles in both human and veterinary applications. Furthermore, the tromethamine salt form of dinoprost confers aqueous solubility (≥200 mg/mL) and pH-buffered formulation stability that the free acid form cannot provide. Procurement decisions must therefore be anchored to the specific salt form and analog based on the intended protocol, target species, and required pharmacokinetic profile.

Dinoprost Tromethamine: Head-to-Head Quantitative Differentiation Evidence vs. Closest Analogs


Aqueous Solubility: Dinoprost Tromethamine (≥200 mg/mL) vs. Dinoprost Free Acid (Slightly Soluble in Water)

Dinoprost tromethamine exhibits markedly superior aqueous solubility compared to its free acid counterpart. The tromethamine salt form is readily soluble in water at room temperature at concentrations of at least 200 mg/mL, as documented in FDA-registered product labels (Lutalyse, ProstaMate) [1]. In contrast, the free acid form (dinoprost, CAS 551-11-1) is described as only slightly soluble in water, requiring organic solvents such as methanol, ethanol, ethyl acetate, or chloroform for dissolution . This solubility differential is critical because it enables the manufacture of stable aqueous injectable solutions at clinically relevant concentrations (5 mg dinoprost/mL as the tromethamine salt) without the need for organic co-solvents. The enhanced solubility is attributed to ionic bond formation between the carboxylate group of PGF2α and the amino group of tromethamine (pKa ~8.06), which also provides intrinsic pH buffering capacity .

Formulation science Injectable drug development Veterinary pharmaceutical manufacturing

Storage Stability and Shelf-Life: Dinoprost Tromethamine (36 Months Lyophilized with pH Buffering) vs. Free Acid (24 Months, −20°C Freezing Required)

The tromethamine salt form provides quantifiable advantages in storage stability and shelf-life extension over the free acid form. In lyophilized form, dinoprost tromethamine is documented as stable for 36 months when stored desiccated at −20°C, with solution stability of 3 months at −20°C after reconstitution [1]. In comparison, the free acid form is reported to have a shelf life of approximately 24 months and requires storage at −20°C in the absence of the buffering protection conferred by the tromethamine counterion . The tromethamine moiety maintains injectable solution pH within 7.0–9.0, mitigating acid-catalyzed hydrolysis of the prostaglandin backbone that occurs in the free acid environment. This pH stabilization mechanism has been documented to extend the effective shelf life from 24 months (free acid) to 36 months (tromethamine salt), representing a 50% extension in usable product lifetime . Additionally, the tromethamine salt can be stored at room temperature (15–30°C) in airtight containers, whereas the free acid requires −20°C frozen storage, substantially reducing cold-chain logistics burden [2].

Drug stability Shelf-life optimization Supply chain logistics

Estrus Synchronization Efficacy in Bovine Embryo Transfer: Dinoprost Tromethamine vs. Cloprostenol — Comparable Estrous Response Rates

In a controlled direct head-to-head study in bovine embryo transfer programs, cloprostenol (500 µg, single dose) and dinoprost tromethamine (65 mg administered in three divided doses) were compared for estrus control during superovulation with FSH-P. The estrous response rates were 97.3% for cloprostenol and 99.5% for dinoprost tromethamine, demonstrating comparable efficacy [1]. Embryo production metrics (number of transferable embryos, total embryos, and percent transferable) were not significantly different between groups. However, the percent of cleaved ova was significantly higher in the dinoprost group (75.5%) compared to the cloprostenol group (67.4%, P = 0.019), while the number (P = 0.04) and proportion (P = 0.009) of degenerate embryos were higher in the dinoprost group (2.9 and 27.9%) vs. cloprostenol (2.2 and 20.5%). These data indicate that while both agents achieve near-equivalent estrus induction, the choice of analog may influence embryo quality outcomes — a consideration for embryo transfer facility procurement.

Bovine reproduction Estrus synchronization Embryo transfer Veterinary theriogenology

Estrus Detection, Conception, and Pregnancy Rates in Lactating Dairy Cows: Cloprostenol Sodium Demonstrates Quantifiable Fertility Advantages Over Dinoprost Tromethamine

A large-scale randomized controlled trial (n = 4,549 lactating dairy cows) directly compared two PGF2α treatments of 500 µg cloprostenol sodium vs. 25 mg dinoprost tromethamine administered 14 days apart on a commercial dairy [1]. Cloprostenol significantly increased estrus detection rates in first-parity cows compared to dinoprost (42.4% vs. 34.0%, P < 0.01; Δ = +8.4 percentage points). Among cows inseminated on Days 3 or 4 post-treatment, cloprostenol increased conception rates (38.3% vs. 34.4%, P = 0.05; Δ = +3.9 percentage points). Overall, cloprostenol increased the pregnancy rate compared to dinoprost (14.4% vs. 12.2%, P = 0.02; Δ = +2.2 percentage points). There was no effect of treatment on the day of estrus detection, with 78% of cows inseminated on Days 3 or 4 following treatment in both groups. This study provides high-confidence evidence that for large commercial dairy operations using PGF2α-based first-AI programs, cloprostenol sodium offers a statistically significant fertility advantage over dinoprost tromethamine, although the absolute magnitude of improvement is modest.

Dairy cattle reproduction Fertility management Timed artificial insemination Large-herd reproductive programs

Pharmacokinetic Half-Life Differentiation: Dinoprost Tromethamine (~7–9 min) vs. Cloprostenol Sodium (~3 h) — Implications for Protocol Design

A fundamental pharmacokinetic difference between dinoprost tromethamine and cloprostenol sodium is their susceptibility to 15-hydroxyprostaglandin dehydrogenase (15-PGDH)-mediated metabolism. Dinoprost tromethamine, being structurally identical to endogenous PGF2α, has a plasma half-life of less than 1 minute after intravenous administration [1] and approximately 7–9 minutes after intramuscular administration in cattle [2]. Cloprostenol sodium, a synthetic analog with structural modifications conferring resistance to 15-PGDH, has a half-life of approximately 3 hours [2][3]. This ~20- to 25-fold difference in half-life has mechanistic consequences: cloprostenol induces a more rapid decline in circulating progesterone (P4) between 0 and 12 hours post-injection and subsequently greater estradiol (E2) concentrations at 48 hours compared to dinoprost [4]. However, these pharmacokinetic differences do not consistently translate into differences in complete luteolysis rates (cloprostenol 79% vs. dinoprost 80% in first AI Ovsynch; 70% vs. 72% in resynchronization) or conception rates [3]. The short half-life of dinoprost can be advantageous in protocols requiring rapid drug clearance (e.g., when pulsatile luteolytic signaling is desired), whereas cloprostenol's prolonged half-life may provide more sustained luteolytic drive.

Pharmacokinetics Drug metabolism Luteolysis protocols Ovsynch optimization

FP Receptor Binding Affinity: PGF2α (Dinoprost) vs. Cloprostenol — Comparable Target Engagement with Distinct Pharmacokinetic Profiles

At the molecular target level, natural PGF2α (the active moiety liberated from dinoprost tromethamine upon dissolution) binds the human FP prostanoid receptor with high affinity. Displacement of [³H]PGF2α from the human FP receptor expressed in CHO-K1 cells yields an IC50 of 2.5 nM, and competitive binding assays using COS-7 cells expressing the human FP receptor report an IC50 of 3–7 nM [1]. Cloprostenol, a synthetic FP agonist, exhibits a Ki of 13–37 nM at the FP receptor in human ocular tissues (longitudinal ciliary and iris sphincter muscles) using quantitative autoradiography with [³H]PGF2α [2], and a Ki of 31 nM at the bovine corpus luteum FP receptor [3]. These binding data indicate that PGF2α and cloprostenol occupy the FP receptor within the same nanomolar affinity range (approximately 2–7 nM vs. 13–37 nM), with PGF2α showing modestly higher affinity (approximately 2- to 5-fold). However, receptor binding affinity alone does not predict in vivo pharmacodynamic efficacy, as cloprostenol's resistance to metabolic inactivation (15-PGDH) results in prolonged receptor occupancy and greater integrated pharmacodynamic effect despite slightly lower binding affinity. For applications where peak receptor activation with rapid offset is desirable, the higher affinity but shorter duration of PGF2α/dinoprost may be advantageous.

Receptor pharmacology Binding affinity FP prostanoid receptor Structure-activity relationship

Dinoprost Tromethamine: Evidence-Backed Research and Industrial Application Scenarios


Aqueous Injectable Formulation Development for Veterinary Estrous Synchronization Products

Dinoprost tromethamine is the optimal choice when developing an aqueous injectable PGF2α product requiring high-concentration solution stability without organic co-solvents. The compound's aqueous solubility of ≥200 mg/mL at room temperature [1] enables straightforward formulation of 5 mg/mL (as dinoprost) injectable solutions as demonstrated by FDA-approved products (Lutalyse, ProstaMate). The intrinsic pH buffering of the tromethamine counterion maintains solution pH at 7.0–9.0, reducing acid-catalyzed prostaglandin degradation and extending shelf life to 36 months in lyophilized form. This scenario is particularly applicable to generic veterinary pharmaceutical manufacturers targeting cattle and swine estrus synchronization markets where aqueous injectability and room-temperature storage logistics are critical procurement criteria.

Bovine Embryo Transfer Programs Prioritizing Cleavage Rates Over Embryo Morphology

In superovulated bovine embryo transfer protocols, dinoprost tromethamine (65 mg in divided doses) achieves a 99.5% estrous response rate and a significantly higher percentage of cleaved ova (75.5%) compared to cloprostenol (67.4%, P = 0.019) [2]. However, the higher proportion of degenerate embryos (27.9% vs. 20.5% for cloprostenol) must be factored into the cost-benefit analysis. Embryo transfer facilities that prioritize total cleavage rates and are willing to accept a higher discard rate may find dinoprost tromethamine to be the more productive luteolytic agent. Procurement decisions should be based on protocol-specific embryo quality requirements and the relative cost of donor superovulation.

Timed Artificial Insemination Programs Where Cost-Effectiveness Is the Primary Driver

While cloprostenol sodium demonstrates statistically significant advantages in estrus detection (+8.4 percentage points, P < 0.01) and overall pregnancy rates (+2.2 percentage points, P = 0.02) in large-scale dairy trials (n = 4,549) [3], the absolute magnitude of the fertility difference is modest. For dairy operations where the cost per dose differential between dinoprost and cloprostenol is substantial and herd-level pregnancy rate targets can be met with either analog, dinoprost tromethamine remains a cost-effective alternative. The near-equivalent complete luteolysis rates (dinoprost 80% vs. cloprostenol 79% in Ovsynch protocols) [4] support interchangeability when the primary endpoint is luteal regression rather than maximization of conception rates.

Research Applications Requiring Rapid-Onset, Rapid-Offset FP Receptor Agonism

For in vitro and in vivo experimental models where pulsatile or transient FP receptor activation is desired — such as studies of FP receptor signaling kinetics, calcium mobilization assays, or protocols modeling endogenous luteolytic pulses — dinoprost tromethamine is the preferred FP agonist. Its plasma half-life of less than 1 minute (IV) to ~7–9 minutes (IM) [1] allows near-instantaneous receptor activation followed by rapid metabolic clearance, minimizing sustained receptor desensitization. This contrasts with cloprostenol (~3 h half-life) and carboprost (prolonged duration via 15-methyl substitution), which produce sustained receptor occupancy. The high aqueous solubility of the tromethamine salt further facilitates precise dosing in cell culture and isolated tissue bath systems at concentrations up to 95 mg/mL in DMSO or water .

Quote Request

Request a Quote for dinoprost tromethamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.